

Physicochemical Properties of 3-Acetyl-2thiazolidinone: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Thiazolidinone, 3-acetyl
Cat. No.: B15486107

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Disclaimer: Extensive literature searches did not yield specific experimental physicochemical data for 3-acetyl-2-thiazolidinone. The following guide provides data for the closest structural analog, 3-acetylthiazolidine-2-thione (CAS Number: 76397-53-0), and presents general experimental protocols applicable to the characterization of thiazolidinone derivatives. This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals in the absence of data for the specific compound of interest.

Introduction to Thiazolidinones

Thiazolidinones are a class of heterocyclic compounds containing a five-membered ring with a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 2, 4, or 5.[1] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The physicochemical properties of thiazolidinone derivatives are crucial for their absorption, distribution, metabolism, and excretion (ADME) profiles, directly impacting their efficacy and safety as potential therapeutic agents.

Physicochemical Data of 3-Acetylthiazolidine-2-thione

As a close structural analog to 3-acetyl-2-thiazolidinone, the physicochemical properties of 3-acetylthiazolidine-2-thione offer the most relevant available data.



Property	Value	Reference
CAS Number	76397-53-0	[2][3]
Molecular Formula	C5H7NOS2	[2]
Molecular Weight	161.24 g/mol	[2]
Appearance	Light yellow to brown clear liquid	[2]
Refractive Index	n20D 1.66	[2]
Purity	≥ 98% (GC)	[2]

Experimental Protocols for Physicochemical Characterization

The following sections detail generalized experimental methodologies for determining key physicochemical properties of thiazolidinone derivatives.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, characteristic physical property. For impure compounds, the melting point is typically depressed and occurs over a wider range.[4] [5]

Methodology: Capillary Method[6][7][8]

- Sample Preparation: A small amount of the finely powdered, dry organic compound is packed into a thin-walled capillary tube, sealed at one end.
- Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a
 heating bath (e.g., Thiele tube with high-boiling mineral oil or a digital melting point
 apparatus).
- Heating: The sample is heated slowly and uniformly, with the temperature being carefully monitored. A heating rate of 1-2°C per minute is recommended near the expected melting point.



Observation: The temperature at which the first drop of liquid appears (onset of melting) and
the temperature at which the last solid particle disappears (completion of melting) are
recorded as the melting point range.

Solubility Determination

Solubility is a critical parameter that influences a drug's bioavailability. Kinetic and thermodynamic solubility are two common measurements.

Methodology: Kinetic Solubility Assay (High-Throughput Screening)[1][9][10]

- Stock Solution Preparation: A high-concentration stock solution of the test compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).
- Dilution: The DMSO stock solution is serially diluted into an aqueous buffer (e.g., phosphatebuffered saline, PBS, at pH 7.4) in a microtiter plate.
- Incubation and Equilibration: The plate is incubated at a controlled temperature (e.g., 37°C) for a set period (e.g., 2 hours) with shaking to allow for equilibration.[9]
- Detection of Precipitation: The formation of a precipitate is detected by measuring the turbidity of the solution using a nephelometer, which measures light scattering.[9]
- Quantification (Optional): To determine the concentration of the dissolved compound, the saturated solution can be filtered to remove any precipitate, and the filtrate is then analyzed by a suitable method such as UV spectrophotometry or liquid chromatography-mass spectrometry (LC-MS).[1][11]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with ionizable groups, the pKa influences its solubility, absorption, and receptor binding.

Methodology: Potentiometric Titration[12][13][14]

• Solution Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent (often a co-solvent system for poorly water-soluble compounds).



- Titration: The solution is titrated with a standardized solution of a strong acid or base.
- pH Monitoring: The pH of the solution is measured using a calibrated pH electrode after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the compound is in its ionized form.

LogP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.

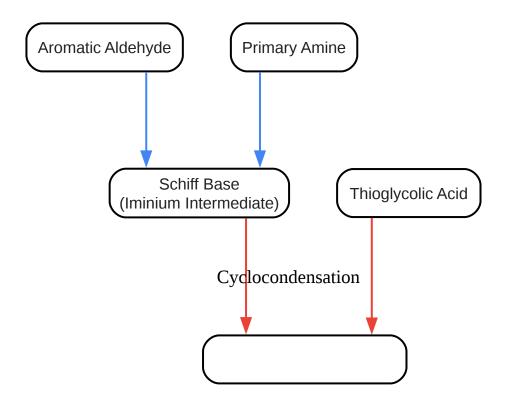
Methodology: Shake-Flask Method[15][16][17][18][19]

- System Preparation: A biphasic system of n-octanol and a suitable aqueous buffer (e.g., PBS at pH 7.4) is prepared and mutually saturated by vigorous shaking followed by separation.
- Partitioning: A known amount of the test compound is dissolved in one of the phases (usually
 the one in which it is more soluble). This solution is then mixed with a known volume of the
 other phase in a flask.
- Equilibration: The flask is shaken for a sufficient period to allow the compound to partition between the two phases and reach equilibrium.
- Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
- Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
- Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Synthesis Workflow of Thiazolidinone Derivatives



While the specific synthesis of 3-acetyl-2-thiazolidinone is not detailed in the reviewed literature, a general synthetic strategy for related thiazolidinone derivatives involves the cyclocondensation of a Schiff base with a thiol-containing carboxylic acid.[20][21]



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Caption: General synthesis of a thiazolidinone derivative.

Conclusion

This technical guide provides a summary of the available physicochemical information for 3-acetylthiazolidine-2-thione, a close structural analog of 3-acetyl-2-thiazolidinone, due to the absence of specific data for the latter in the scientific literature. The detailed experimental protocols for key physicochemical properties offer a practical framework for the characterization of this and related thiazolidinone derivatives. The provided synthesis workflow illustrates a common route to this important class of heterocyclic compounds. Further experimental investigation is required to elucidate the specific physicochemical profile of 3-acetyl-2-thiazolidinone.



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References

- 1. Aqueous Solubility Assay Enamine [enamine.net]
- 2. chemimpex.com [chemimpex.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. byjus.com [byjus.com]
- 8. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. butlerov.com [butlerov.com]
- 13. Protocol for Determining pKa Using Potentiometric Titration Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Development of Methods for the Determination of pKa Values PMC [pmc.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 17. Interlaboratory study of log P determination by shake-flask and potentiometric methods -PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LogP / LogD shake-flask method [protocols.io]
- 19. diposit.ub.edu [diposit.ub.edu]
- 20. hilarispublisher.com [hilarispublisher.com]



- 21. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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